tert-butyl N-[(2S)-1-cyclopropyl-1-oxopropan-2-yl]carbamate
Beschreibung
tert-Butyl[(1S)-2-cyclopropyl-1-methyl-2-oxoethyl]carbamate is an organic compound belonging to the class of carbamate esters. These compounds are characterized by the presence of an ester of carbamic acid. This particular compound is notable for its use as a protecting group in organic synthesis, especially in the synthesis of peptides and other complex molecules .
Eigenschaften
Molekularformel |
C11H19NO3 |
|---|---|
Molekulargewicht |
213.27 g/mol |
IUPAC-Name |
tert-butyl N-[(2S)-1-cyclopropyl-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C11H19NO3/c1-7(9(13)8-5-6-8)12-10(14)15-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,12,14)/t7-/m0/s1 |
InChI-Schlüssel |
KVVCZGFRDWDUQC-ZETCQYMHSA-N |
Isomerische SMILES |
C[C@@H](C(=O)C1CC1)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C(=O)C1CC1)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
tert-Butyl[(1S)-2-cyclopropyl-1-methyl-2-oxoethyl]carbamate can be synthesized through various methods. One common approach involves the reaction of tert-butyl carbamate with a suitable cyclopropyl ketone under specific conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In industrial settings, the production of tert-butyl N-[(2S)-1-cyclopropyl-1-oxopropan-2-yl]carbamate may involve more scalable and efficient processes. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl[(1S)-2-cyclopropyl-1-methyl-2-oxoethyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
tert-Butyl[(1S)-2-cyclopropyl-1-methyl-2-oxoethyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group in the synthesis of peptides and other complex molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It is used in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: The compound finds applications in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism by which tert-butyl N-[(2S)-1-cyclopropyl-1-oxopropan-2-yl]carbamate exerts its effects involves the formation of stable carbamate esters. These esters can protect functional groups during chemical reactions, preventing unwanted side reactions. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, facilitating selective reactions in complex synthetic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate
- tert-Butyl (1s)-1-cyclohexyl-2-oxoethylcarbamate
Uniqueness
tert-Butyl[(1S)-2-cyclopropyl-1-methyl-2-oxoethyl]carbamate is unique due to its specific structural features, which provide distinct reactivity and stability compared to other carbamate esters. Its cyclopropyl and oxoethyl groups confer unique steric and electronic properties, making it particularly useful in selective synthetic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
